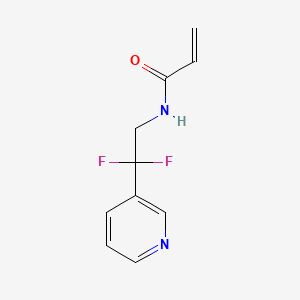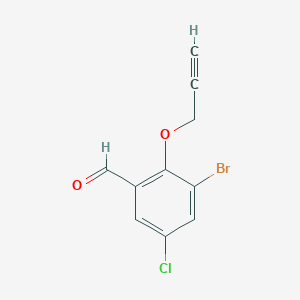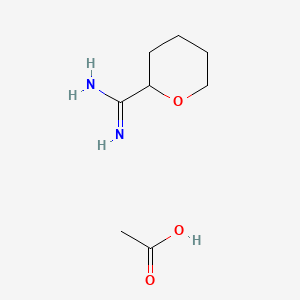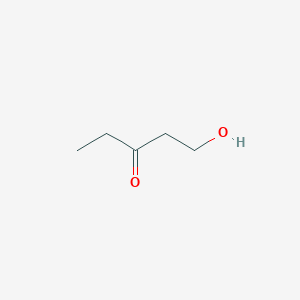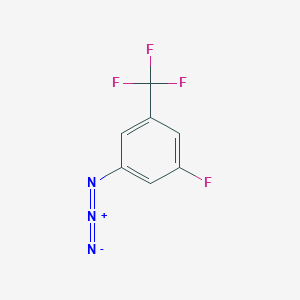![molecular formula C12H12Cl2F3N3 B13458341 N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with diamine substituents. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride has a wide range of scientific research applications, including:
Biology: It serves as a probe for studying biological processes and interactions due to its unique structural features.
Wirkmechanismus
The mechanism of action of N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. Additionally, the pyridine ring can participate in coordination with metal ions, affecting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2-[2-(trifluoromethyl)phenyl]pyrimidine-2,5-diamine: This compound shares a similar trifluoromethyl group but differs in the position of the substituents and the presence of a pyrimidine ring instead of a pyridine ring.
2,3-dichloro-5-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in the production of crop-protection products.
Uniqueness
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The combination of the trifluoromethyl group with the pyridine ring and diamine substituents makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H12Cl2F3N3 |
|---|---|
Molekulargewicht |
326.14 g/mol |
IUPAC-Name |
2-N-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine;dihydrochloride |
InChI |
InChI=1S/C12H10F3N3.2ClH/c13-12(14,15)8-2-1-3-10(6-8)18-11-5-4-9(16)7-17-11;;/h1-7H,16H2,(H,17,18);2*1H |
InChI-Schlüssel |
MMZAPFDKCZMWDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=NC=C(C=C2)N)C(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)
![9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13458277.png)

![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
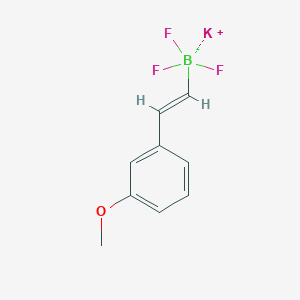
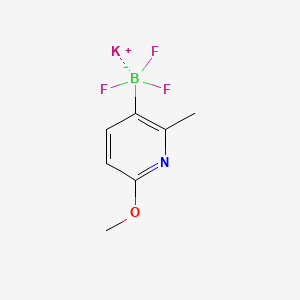
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
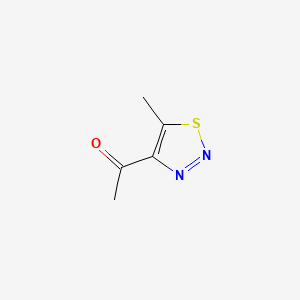
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
